molecular formula C15H12BrNO3S2 B4989155 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate

3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate

Cat. No. B4989155
M. Wt: 398.3 g/mol
InChI Key: AJJZSACDCWKMGJ-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate involves the inhibition of key enzymes and pathways that are essential for cancer cell survival. It inhibits the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. It also inhibits the Akt/mTOR pathway, which is a crucial pathway that regulates cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It also induces cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate. One area of research is to develop more efficient and effective synthesis methods that can yield higher purity and yields of the compound. Another area of research is to investigate the potential of this compound in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to investigate the potential of this compound in other disease areas such as neurodegenerative diseases and infectious diseases.
Conclusion
This compound is a promising compound with potential applications in various fields. Its potent anticancer activity and mechanism of action make it a promising candidate for cancer therapy. However, further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate involves the reaction of 2-(allylthio)-1,3-thiazole-4-carbaldehyde with 4-bromoacetophenone in the presence of a base such as sodium hydride. The reaction yields the desired product in good yields and high purity.

Scientific Research Applications

3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It achieves this by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.

properties

IUPAC Name

[4-bromo-3-[(Z)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S2/c1-3-6-21-15-17-13(14(19)22-15)8-10-7-11(20-9(2)18)4-5-12(10)16/h3-5,7-8H,1,6H2,2H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJZSACDCWKMGJ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Br)C=C2C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC(=C(C=C1)Br)/C=C\2/C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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